2-{3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetic acid
Beschreibung
Eigenschaften
Molekularformel |
C10H9BrN2O2S |
|---|---|
Molekulargewicht |
301.16 g/mol |
IUPAC-Name |
2-(3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl)acetic acid |
InChI |
InChI=1S/C10H9BrN2O2S/c1-4-6(3-7(14)15)5(2)12-10-8(4)9(11)13-16-10/h3H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
SJVPNZYDGXQBQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC2=C1C(=NS2)Br)C)CC(=O)O |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound 2-{3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetic acid represents a novel structure within the thiazolo-pyridine family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 2-{3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetic acid can be represented as follows:
- IUPAC Name : 2-{3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetic acid
- Molecular Formula : C11H10BrN2O2S
- Molecular Weight : 300.18 g/mol
The presence of bromine and the thiazolo-pyridine moiety suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazolo-pyridine derivatives. The compound has shown significant activity against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis (Gram-positive) | 8.0 µg/mL |
| Staphylococcus aureus (Gram-positive) | 16.0 µg/mL |
| Escherichia coli (Gram-negative) | 32.0 µg/mL |
| Pseudomonas aeruginosa (Gram-negative) | 64.0 µg/mL |
These findings suggest that the compound exhibits selective antibacterial activity, particularly against Gram-positive bacteria .
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity against several strains:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 20.0 µg/mL |
| Aspergillus niger | 50.0 µg/mL |
These results indicate that the compound may serve as a potential antifungal agent .
The biological activity of 2-{3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetic acid is believed to be mediated through the inhibition of key enzymatic pathways in microorganisms. The thiazole ring may interact with specific receptors or enzymes involved in cell wall synthesis or metabolic pathways critical for microbial survival.
Study on Antimicrobial Efficacy
A study published in MDPI examined a series of thiazolo-pyridine derivatives for their antimicrobial efficacy. The results indicated that modifications in the thiazole and pyridine rings significantly influenced antimicrobial potency. The compound was among those that displayed promising activity against resistant strains of bacteria .
Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship (SAR) of thiazolo-pyridine derivatives revealed that the presence of halogen substituents (like bromine) enhances biological activity by increasing lipophilicity and facilitating membrane penetration . This insight supports the design of more potent derivatives based on the structure of 2-{3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetic acid.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Analogues and Their Modifications
Key Observations :
- Functional Group Variations : Replacement of acetic acid with acetamide (e.g., N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide) reduces polarity and may alter target binding .
- Spiro Derivatives : Compounds like 93 incorporate spirocyclic systems, enhancing conformational rigidity and selectivity for anticancer targets .
Key Observations :
- Anticancer Activity: Spirothiazolo[4,5-b]pyridines (e.g., 93) exhibit potent activity against breast and liver carcinoma cells, with selectivity over normal cells . The target compound’s bromine and methyl groups may similarly enhance tumor cell penetration.
- Enzyme Inhibition: Morpholinyl-substituted thiazolo[5,4-b]pyridines show nanomolar potency against PI3K, a key target in oncology . The acetic acid group in the target compound could modulate kinase binding through hydrogen bonding.
Key Observations :
- Solubility: The acetic acid moiety in the target compound improves aqueous solubility compared to non-polar derivatives (e.g., morpholinyl analogues) .
- Synthesis : Bromine in acetic acid is a common reagent for cyclization and functionalization in thiazolo-pyridine synthesis .
Vorbereitungsmethoden
Formation of the Thiazolo[5,4-b]pyridine Core
The core is typically synthesized via cyclization reactions involving precursors such as substituted aminopyridines and thioamide or thiol derivatives. Literature suggests that reacting an amine derivative with a suitable activated intermediate (e.g., acid halides or esters) under basic conditions can form the fused heterocycle.
- Use of bases like triethylamine or di-isopropylethylamine,
- Solvents such as dimethylacetamide, tetrahydrofuran, or dichloromethane,
- Temperature control between 0°C and 40°C to optimize yields and selectivity.
Bromination at the 3-Position
Selective bromination is achieved using brominating agents (e.g., N-bromosuccinimide or elemental bromine) under controlled conditions to avoid multiple substitutions. The presence of electron-donating methyl groups at 4 and 6 positions directs bromination regioselectively to the 3-position on the thiazolopyridine ring.
Methylation at 4 and 6 Positions
Methyl groups are introduced either via methylated starting materials or by methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate on the intermediate heterocyclic scaffold before or after cyclization.
Introduction of the Acetic Acid Side Chain
The acetic acid moiety at the 5-position is commonly introduced through amide coupling or nucleophilic substitution reactions involving activated derivatives of acetic acid (e.g., acid chlorides, pentafluorophenyl esters) reacting with amine-functionalized intermediates.
Detailed Preparation Method from Patent Literature
According to patent WO2009147431A1, which covers the synthesis of thiazolo[5,4-b]pyridine derivatives including substituted analogs:
- Step 1: React an amine precursor (e.g., 5-amino-4,6-dimethylpyridine derivative) with an activated acetic acid derivative (e.g., acid chloride or pentafluorophenyl ester) in the presence of a base such as triethylamine.
- Step 2: Cyclize the intermediate under mild conditions (0–40°C) in solvents like dimethylformamide or tetrahydrofuran to form the fused thiazolopyridine ring.
- Step 3: Perform selective bromination at the 3-position using N-bromosuccinimide under controlled temperature to avoid overbromination.
- Step 4: Isolate the product and purify by crystallization or chromatography.
Reaction conditions summary table:
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Notes |
|---|---|---|---|---|
| 1 | Amine + Acid chloride (or active ester) + base | DMF, THF, or DCM | 0 to 40 | Base: triethylamine or DIPEA |
| 2 | Cyclization | Same as above | 0 to 40 | Mild conditions to favor ring closure |
| 3 | Bromination with N-bromosuccinimide | DCM or similar | 0 to 25 | Controlled to avoid polybromination |
| 4 | Purification | Crystallization, chromatography | Ambient | Yields typically 60–85% |
Alternative Synthetic Routes and Research Findings
Nucleophilic Substitution and Amide Coupling
Amide coupling reactions using carbodiimide-based reagents (e.g., EDC-HCl, HOBt) have been employed to attach acetic acid derivatives to heterocyclic amines with high yields and purity. These methods are compatible with sensitive functional groups and allow for the preparation of pharmaceutically relevant derivatives.
Analytical and Characterization Data
The synthesized compound is characterized by:
- Nuclear Magnetic Resonance (NMR): Chemical shifts consistent with aromatic protons, methyl groups, and acetic acid methylene protons.
- Mass Spectrometry (MS): Molecular ion peak corresponding to the expected molecular weight, confirming bromine presence by isotopic pattern.
- Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur content matching calculated values within ±0.2%.
- Melting Point: Sharp melting point indicating purity.
Example data from related thiazolopyridine derivatives:
Summary of Preparation Methods
| Methodology | Key Features | Advantages | Limitations |
|---|---|---|---|
| Amine + Activated Acetic Acid Derivative Coupling + Cyclization + Bromination | Stepwise, mild conditions, selective bromination | High regioselectivity, good yields | Multi-step, requires careful control |
| Multi-component Condensation (Microwave-assisted) | Rapid synthesis, one-pot, catalytic acetic acid | Time-efficient, scalable | May require optimization for target compound |
| Nucleophilic Substitution + Amide Coupling | High purity, adaptable to various substituents | Compatible with sensitive groups | Requires intermediate synthesis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
